2-Phenylethyl 7-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-Phenylethyl 7-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a bicyclic hexahydroquinoline core with multiple substituted aryl groups. Its structure includes:
- A 2-phenylethyl ester group at position 2.
- Chlorinated phenyl substituents at positions 4 (2,4-dichlorophenyl) and 7 (4-chlorophenyl).
- A methyl group at position 2 and a ketone at position 3.
Properties
IUPAC Name |
2-phenylethyl 7-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26Cl3NO3/c1-18-28(31(37)38-14-13-19-5-3-2-4-6-19)29(24-12-11-23(33)17-25(24)34)30-26(35-18)15-21(16-27(30)36)20-7-9-22(32)10-8-20/h2-12,17,21,29,35H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTOFVYADMSLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)C(=O)OCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Phenylethyl 7-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinoline core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenylethyl 7-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific activity being studied. For example, in medicinal applications, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous hexahydroquinoline derivatives, focusing on substituents, molecular weights, and reported activities:
Key Observations:
Substituent Effects on Bioactivity: Chlorinated Aryl Groups: The target compound’s 2,4-dichlorophenyl and 4-chlorophenyl groups likely enhance lipophilicity and receptor binding compared to non-halogenated analogs . Methoxy/Hydroxy Groups: Compounds with methoxy or hydroxy substituents (e.g., 3-hydroxyphenyl in ) exhibit improved solubility and anti-inflammatory efficacy, suggesting that polar groups balance the hydrophobic core .
Ester Group Influence :
- 2-Phenylethyl vs. Ethyl Esters : The 2-phenylethyl group in the target compound and may prolong metabolic stability compared to simpler ethyl esters (e.g., ), as aromatic groups resist enzymatic hydrolysis .
Crystallographic Data: Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate () was structurally resolved using SHELXL , confirming a puckered cyclohexenone ring. This structural insight supports the conformational flexibility critical for pharmacological activity in related compounds.
Synthetic Accessibility :
- Compounds with fewer substituents (e.g., ) are synthesized in higher yields, while multi-halogenated derivatives like the target compound require advanced coupling strategies .
Research Findings and Implications
- Anti-inflammatory Potential: The ethyl 4-(3-hydroxyphenyl) analog () showed comparable efficacy to marketed drugs at lower doses, suggesting that the target compound’s dichlorophenyl groups could further enhance potency.
- Metabolic Stability : The 2-phenylethyl ester in the target compound and may reduce first-pass metabolism, a common limitation of ethyl ester prodrugs .
- Crystallographic Trends : Hydrogen-bonding patterns in similar compounds (e.g., ) indicate that the ketone at position 5 and ester groups form stable intermolecular interactions, aiding crystal packing and solubility .
Biological Activity
The compound 2-Phenylethyl 7-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to a class of chemical compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a hexahydroquinoline backbone with various substituents that contribute to its biological activity. The presence of chlorophenyl and dichlorophenyl groups is particularly noteworthy as these moieties are often linked to enhanced biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains and fungi.
- A related study demonstrated that quinoline derivatives showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
-
Anticancer Activity
- Quinoline derivatives are known for their anticancer properties. Research has shown that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
- For instance, certain quinazoline derivatives have been reported to exhibit potent antitumor activity against various cancer cell lines including breast and lung cancer cells .
- Anti-inflammatory Effects
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, a series of quinoline derivatives were synthesized and evaluated for their anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxic effects on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar quinoline compounds against Staphylococcus aureus and Escherichia coli. The study revealed that modifications in the side chains significantly enhanced the antimicrobial potency, suggesting that structural optimization could lead to more effective therapeutic agents .
Q & A
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 2,4-dichlorobenzaldehyde with a primary amine (e.g., methylamine) to form an imine intermediate.
- Step 2 : Cyclization with a cyclohexanone derivative under acidic catalysis to construct the hexahydroquinoline core.
- Step 3 : Esterification with 2-phenylethanol to introduce the phenylethyl ester group . Critical Variables : Temperature (optimal range: 60–80°C for cyclization), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., p-TsOH vs. HCl) significantly affect yields (reported 45–72%) and purity.
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., dichlorophenyl groups at C4 and C7) and ester linkage integrity.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected ~550–600 g/mol based on analogs) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though single crystals may require slow evaporation from DCM/hexane .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like acetylcholinesterase or COX-2, using IC as a potency metric .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the cyclization step?
Methodological Approach :
- DoE (Design of Experiments) : Vary solvent (e.g., toluene vs. THF), acid catalyst concentration (0.5–2.0 equiv.), and reaction time (6–24 hrs).
- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions (e.g., over-oxidation).
- Post-Reaction Workup : Employ column chromatography with gradient elution (hexane:EtOAc) to isolate the product from byproducts like unreacted aldehyde .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Case Study :
- Replace the 2-phenylethyl ester with methyl or ethyl groups to study steric effects on enzyme binding.
- Substitute the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic properties. Data Analysis : Compare IC values across analogs; a >10-fold increase in potency with methoxy substitution suggests enhanced receptor interactions .
Q. How can contradictory data on biological activity be resolved (e.g., varying MIC values across studies)?
- Standardization : Ensure consistent assay conditions (e.g., inoculum size, incubation time).
- Control Compounds : Include reference drugs (e.g., ampicillin) in each experiment to validate assay sensitivity.
- Statistical Validation : Use ANOVA to assess significance of differences between replicates and studies. Contradictions may arise from impurities (>95% purity required for reliable data) .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Molecular Docking : Simulate binding to targets like DNA gyrase or COX-2 using software (e.g., AutoDock Vina), focusing on interactions with the dichlorophenyl and quinoline moieties .
- Kinetic Studies : Measure enzyme inhibition kinetics (e.g., ) via Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to predict in vivo half-life .
Methodological Notes
- Synthesis Reproducibility : Document exact molar ratios (e.g., 1:1.2 aldehyde:amine) and degas solvents to prevent oxidation .
- Data Interpretation : Cross-validate spectroscopic data with computational tools (e.g., ChemDraw NMR prediction) to avoid misassignment of peaks .
- Ethical Compliance : Adhere to biosafety protocols (BSL-2) for antimicrobial testing to mitigate pathogen exposure risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
